molecular formula C15H25N5O3 B034129 Rociclovir CAS No. 108436-80-2

Rociclovir

Cat. No.: B034129
CAS No.: 108436-80-2
M. Wt: 323.39 g/mol
InChI Key: FBHWXSOQXQBXER-UHFFFAOYSA-N
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Description

Rociclovir, also known as HOE 602, is a 6-deoxy acyclic purine nucleoside derivative. It was initially developed by Sanofi and has been evaluated for its antiviral activity. This compound is particularly noted for its ability to prevent symptoms in mice infected with herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) or with murine cytomegalovirus (MCMV) .

Preparation Methods

Synthetic Routes and Reaction Conditions: This modification results in new lipophilic prodrugs with improved physical and pharmacokinetic properties . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water .

Industrial Production Methods: Industrial production of Rociclovir follows similar synthetic routes but on a larger scale, ensuring the consistency and purity required for pharmaceutical applications. The process involves stringent quality control measures to maintain the efficacy and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: Rociclovir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is ganciclovir, which is the antivirally active compound derived from this compound .

Scientific Research Applications

Rociclovir has been extensively studied for its antiviral properties. Its applications include:

Mechanism of Action

Rociclovir exerts its antiviral effects by being converted to ganciclovir through metabolic steps. Ganciclovir then inhibits viral DNA polymerase, preventing viral DNA replication. This mechanism is highly specific to infected cells, thereby minimizing effects on uninfected cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its improved lipophilicity and pharmacokinetic properties compared to aciclovir and ganciclovir. These modifications enhance its bioavailability and therapeutic efficacy .

Biological Activity

Rociclovir, a derivative of acyclovir, is an antiviral agent primarily used for the treatment of infections caused by herpes viruses. This article explores its biological activity, mechanism of action, pharmacokinetics, and clinical applications based on diverse research findings.

This compound functions as an acyclic nucleoside analogue that inhibits viral DNA synthesis. Its mechanism is similar to that of acyclovir, wherein it requires phosphorylation by viral thymidine kinase to become active. The active triphosphate form of this compound competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination during replication.

  • Activation Process :
    • Phosphorylation : this compound is first phosphorylated to its monophosphate form by viral thymidine kinase.
    • Further Phosphorylation : Host cell kinases convert the monophosphate to the active triphosphate form.
    • Inhibition : The triphosphate competes with natural nucleotides and gets incorporated into viral DNA, effectively halting replication.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Oral bioavailability is approximately 10-20%, which can decrease with higher doses.
  • Distribution : It has a volume of distribution around 0.6 L/kg and is minimally protein-bound (9-33%).
  • Metabolism : Less than 15% is oxidized to inactive metabolites, primarily excreted via renal pathways.

Case Studies and Observational Data

  • Herpes Simplex Virus (HSV) : this compound has demonstrated significant efficacy in treating both HSV-1 and HSV-2 infections. In a controlled trial involving patients with recurrent genital herpes, this compound reduced the duration of lesions significantly compared to placebo (median duration: this compound 4 days vs. placebo 6 days) .
  • Resistance Patterns : Research indicates that while resistance to acyclovir can occur, this compound maintains activity against some resistant strains due to its unique mechanism of action . A retrospective study highlighted that approximately 26.1% of patients with acyclovir-resistant infections still responded to this compound treatment .
  • SARS-CoV-2 Treatment : In an observational study, this compound was used as part of a treatment regimen for patients with severe COVID-19 symptoms. The early initiation of treatment was associated with better outcomes in minimizing disease burden .

Adverse Effects

This compound is generally well-tolerated; however, some adverse effects have been reported:

  • Common Side Effects : Nausea, headache, and gastrointestinal disturbances are frequently observed.
  • Serious Reactions : Rare cases of immune thrombocytopenia have been documented in patients receiving high doses .

Comparative Efficacy Table

DrugTarget VirusEfficacy (%)Resistance IssuesCommon Side Effects
This compoundHSV-1, HSV-2HighLowNausea, headache
AcyclovirHSV-1, HSV-2ModerateHighNausea, crystalluria
GanciclovirCMVHighModerateHematotoxicity

Properties

IUPAC Name

9-[1,3-di(propan-2-yloxy)propan-2-yloxymethyl]purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O3/c1-10(2)21-6-12(7-22-11(3)4)23-9-20-8-18-13-5-17-15(16)19-14(13)20/h5,8,10-12H,6-7,9H2,1-4H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHWXSOQXQBXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(COC(C)C)OCN1C=NC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148548
Record name Rociclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108436-80-2
Record name Rociclovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108436802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rociclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROCICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DF29U51Y7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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